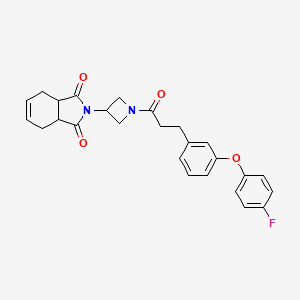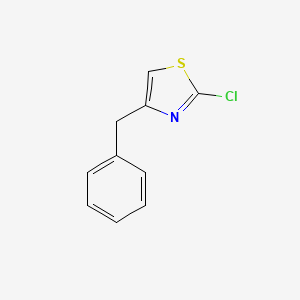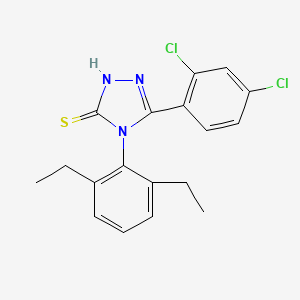![molecular formula C19H16Cl2N4 B2607573 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 478047-17-5](/img/structure/B2607573.png)
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrole ring, a pyrazole ring, and a pyridine ring . Pyrrole is a five-membered aromatic heterocycle, like pyridine and pyrazole, but with an NH group . These types of compounds are often biologically active and can be found in many natural products .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a pyrrole ring attached to a pyrazole ring, which is further connected to a pyridine ring. The 3,4-dichlorobenzyl group would be attached to the pyrrole ring, and the 4,6-dimethyl groups would be attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The pyrrole, pyrazole, and pyridine rings in the structure could potentially undergo electrophilic substitution reactions. The dichlorobenzyl group could also potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all influence its properties .科学的研究の応用
Synthesis and Structural Analysis
- The compound has been utilized as a precursor for constructing new polyheterocyclic ring systems, leading to the synthesis of various derivatives with potential applications in chemical research. This synthesis involves various chemical reactions, indicating the compound's versatility in forming complex structures (Abdel‐Latif et al., 2019).
Biological Activity and Medical Research
- The synthesized derivatives of the compound have been evaluated for their in vitro antibacterial properties, showcasing the compound's potential in medical and pharmaceutical research (Abdel‐Latif et al., 2019).
Neurotropic Activity
- Some derivatives synthesized from the compound have shown neurotropic activity, with potential applications in the study of central nervous system disorders and the development of treatments for conditions such as anxiety and depression (Shamir Dashyan et al., 2022).
Material Science and Catalysis
- The compound and its derivatives have been studied for their role in catalysis, specifically in ethylene oligomerization reactions. This indicates the compound's potential applications in industrial processes and material science (Nyamato et al., 2014).
将来の方向性
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4/c1-12-9-13(2)22-18-17(12)19(24-7-3-4-8-24)23-25(18)11-14-5-6-15(20)16(21)10-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUKZNQMQXXBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2CC3=CC(=C(C=C3)Cl)Cl)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)
![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)



![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)



![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)

